REACTION_CXSMILES
|
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.C(O)(=O)C.[N:16]([O-])=O.[Na+].[C:20]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:21][C:22]([CH3:24])=O>[Zn].O>[CH2:27]([O:26][C:20]([C:21]1[C:3]([CH3:5])=[C:2]([C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[NH:16][C:22]=1[CH3:24])=[O:25])[CH3:28] |f:2.3|
|
Name
|
10-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.436 kg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.824 kg
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.94 kg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was maintained for 90 minutes at 0-5° C.
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
CUSTOM
|
Details
|
(25-30° C.)
|
Type
|
CUSTOM
|
Details
|
of 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained for 1-2 hours at 65-70° C
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
quenched in a carboy
|
Type
|
ADDITION
|
Details
|
containing 25.0 Lt DM water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
using separating funnel
|
Type
|
ADDITION
|
Details
|
by treating the product solution with activated charcoal
|
Type
|
FILTRATION
|
Details
|
followed by filtration through hyflow
|
Type
|
DISTILLATION
|
Details
|
The solvent was then recovered by distillation under diminished pressure
|
Type
|
CUSTOM
|
Details
|
the traces were removed by the addition of methanol (500 ml) to the distillation flask
|
Type
|
DISTILLATION
|
Details
|
distillation under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to get a crystalline product of formula-II
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |